molecular formula C16H13N3O3S4 B2643616 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2097933-33-8

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B2643616
CAS RN: 2097933-33-8
M. Wt: 423.54
InChI Key: FMVHVNWDFNUJLD-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound and a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .


Molecular Structure Analysis

The two-dimensional building block is a relatively large π-conjugated structure, which could enhance intermolecular π-π interactions, thus facilitate the intermolecular charge transport .


Chemical Reactions Analysis

The compound is typically prepared by cross-coupling starting from 2-halo thiophenes .

Scientific Research Applications

Antiviral and Anticancer Applications

  • Sulfonamide derivatives have been synthesized and tested for antiviral activities, particularly against tobacco mosaic virus, showing that certain compounds possess antiviral properties (Chen et al., 2010).
  • Novel sulfonamides carrying biologically active moieties have been designed as VEGFR-2 inhibitors, indicating their potential in anticancer therapies. Some of these compounds showed significant cytotoxic activities against various cancer cell lines, suggesting their usefulness as cytotoxic agents (Ghorab et al., 2016).

Enzyme Inhibition for Therapeutic Use

  • Sulfonamide derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating potential for therapeutic applications in conditions where enzyme inhibition is beneficial (Kucukoglu et al., 2016).

Material Science and Photovoltaic Applications

  • Conjugated polymers containing sulfonamide derivatives exhibit desirable absorption characteristics for organic photovoltaic applications. These materials can serve as excellent candidates for light-harvesting materials in solar cells, contributing to the development of panchromatic conjugated polymers with low band gaps for efficient solar energy conversion (Zhu et al., 2007).

Microbial Degradation of Environmental Contaminants

  • Research into microbial strategies for the degradation of sulfonamide antibiotics has revealed novel pathways involving ipso-hydroxylation followed by fragmentation, highlighting the role of microorganisms in mitigating environmental contamination by these compounds (Ricken et al., 2013).

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S4/c20-11(12-6-7-14(24-12)13-4-2-8-23-13)9-17-26(21,22)15-5-1-3-10-16(15)19-25-18-10/h1-8,11,17,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVHVNWDFNUJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide

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